Enantioselective Cytotoxic Activity
The (S)-enantiomer of camptothecin, from which (S)-(+)-Camptothecin-d5 is derived, exhibits 10-100 times greater cytotoxic activity than the (R)-enantiomer in 9KB and 9PS cytotoxicity assays, and the (R)-enantiomer is almost inactive in in vivo L-1210 leukemia models [1]. This stereochemical requirement is absolute for biological activity.
| Evidence Dimension | Cytotoxic activity (relative potency) |
|---|---|
| Target Compound Data | 20(S)-camptothecin (active enantiomer) |
| Comparator Or Baseline | 20(R)-camptothecin (10-100 times less active in 9KB/9PS assays; almost inactive in L-1210 in vivo) |
| Quantified Difference | 10-100 fold difference in vitro |
| Conditions | 9KB and 9PS cytotoxicity assays; L-1210 mouse leukemia model |
Why This Matters
Ensures that only the biologically relevant stereoisomer is employed in mechanistic studies, preventing confounding results from inactive or weakly active enantiomers.
- [1] Wall, M. E., Wani, M. C., Nicholas, A. W., et al. Plant antitumor agents. 28. Resolution of a key tricyclic synthon, 5'(RS)-1,5-dioxo-5'-ethyl-5'-hydroxy-2'H,5'H,6'H-6'-oxopyrano[3',4'-f]Δ6,8-tetrahydro-indolizine: total synthesis and antitumor activity of 20(S)- and 20(R)-camptothecin. Journal of Medicinal Chemistry, 1993, 36(18), 2689–2700. View Source
